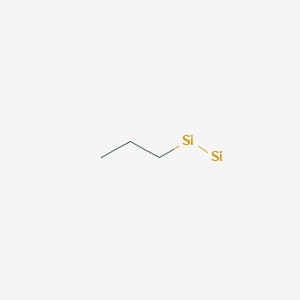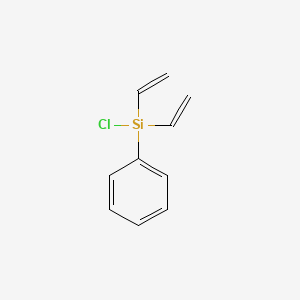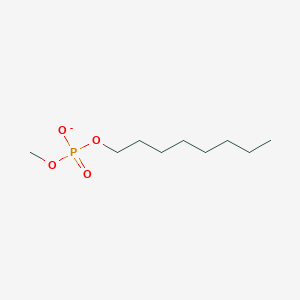
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with an ethylbutyl group and a methoxy group attached to a methylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification of the resulting product with 4-methylphenol using a suitable base like sodium hydride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-methoxy-
- Benzene, 1-(2-ethylbutyl)-4-methyl-
- Benzene, 1-(2-ethylbutyl)-4-phenyl-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-methylphenylmethoxy groups. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
125796-69-2 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[(4-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O/c1-4-17(5-2)14-18-10-12-20(13-11-18)21-15-19-8-6-16(3)7-9-19/h6-13,17H,4-5,14-15H2,1-3H3 |
InChI Key |
FUEIBZMKTBVMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


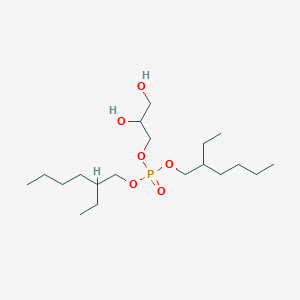
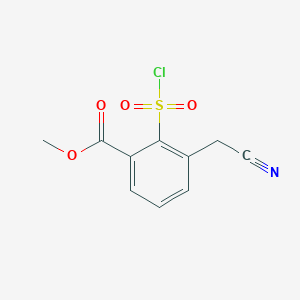
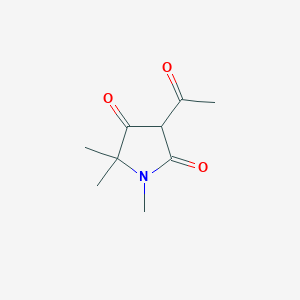
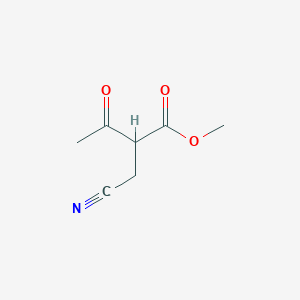
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
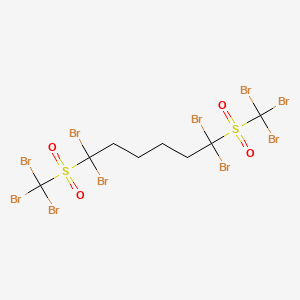

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
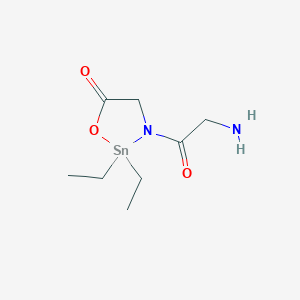
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
